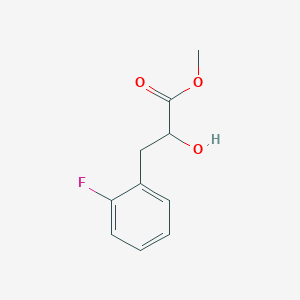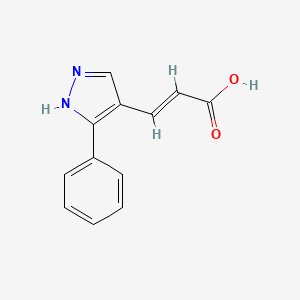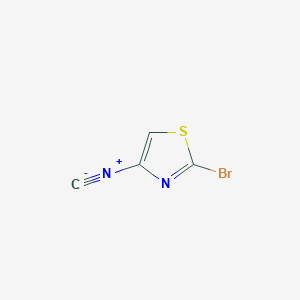
5-(2-Bromoethyl)-1-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromoethyl)-1-methylindoline: is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The compound is characterized by the presence of a bromoethyl group attached to the indoline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-1-methylindoline typically involves the bromination of 1-methylindoline followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-methylindoline with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the bromo derivative. This intermediate is then reacted with ethylene bromide under basic conditions to introduce the bromoethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 5-(2-Bromoethyl)-1-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative by reducing the bromoethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: The major product is the ethyl derivative of 1-methylindoline.
科学的研究の応用
Chemistry: 5-(2-Bromoethyl)-1-methylindoline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of indoline derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: Indoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties .
作用機序
The mechanism of action of 5-(2-Bromoethyl)-1-methylindoline is largely dependent on its interaction with biological targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes . This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indoline ring structure allows the compound to interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
5-(2-Chloroethyl)-1-methylindoline: Similar structure but with a chloroethyl group instead of a bromoethyl group.
5-(2-Iodoethyl)-1-methylindoline: Contains an iodoethyl group, which can lead to different chemical and biological properties compared to the bromoethyl derivative.
5-(2-Fluoroethyl)-1-methylindoline: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness: The presence of the bromoethyl group in 5-(2-Bromoethyl)-1-methylindoline imparts unique reactivity, making it a valuable intermediate in organic synthesis. The bromo group is a good leaving group, facilitating various substitution reactions. Additionally, the indoline ring structure provides a versatile scaffold for the development of bioactive molecules .
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
5-(2-bromoethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
InChIキー |
DFMDEPPVYXPUTK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)












![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
